molecular formula C18H12ClF2NO3 B15075829 5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide CAS No. 853333-72-9

5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide

Cat. No.: B15075829
CAS No.: 853333-72-9
M. Wt: 363.7 g/mol
InChI Key: CJNDFLMYKUIUPY-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide is a synthetic organic compound characterized by the presence of chloro, methoxy, difluorophenyl, and furamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide typically involves multi-step organic reactions. One common approach is the coupling of 3-chloro-4-methoxyaniline with 2,4-difluorobenzoyl chloride under basic conditions to form an intermediate amide. This intermediate is then subjected to cyclization with furfural in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide
  • 5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-thiopheneamide
  • 5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-pyrroleamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

853333-72-9

Molecular Formula

C18H12ClF2NO3

Molecular Weight

363.7 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H12ClF2NO3/c1-24-16-5-2-10(8-12(16)19)15-6-7-17(25-15)18(23)22-14-4-3-11(20)9-13(14)21/h2-9H,1H3,(H,22,23)

InChI Key

CJNDFLMYKUIUPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

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